

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Compound Name:	
Cat. No.:	B063892

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride**: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride**. It moves beyond a simple data sheet to provide in-depth context, field-proven insights into its application, and robust protocols for its use and analysis.

Core Molecular Profile and Physicochemical Properties

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a highly functionalized aromatic building block. Its utility in chemical synthesis, particularly in the construction of pharmaceutical intermediates, stems from the unique interplay of its three key functional groups: the sulfonyl chloride, the bromine atom, and the trifluoromethyl group.

The molecular weight of **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** is 323.51 g/mol. [\[1\]](#)[\[2\]](#) This value is fundamental for all stoichiometric calculations in reaction planning. A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Weight	323.51 g/mol	[1] [2]
Molecular Formula	C ₇ H ₃ BrClF ₃ O ₂ S	[1] [2]
CAS Number	176225-08-4	[1] [3]
Appearance	White to cream crystalline solid or liquid	[3] [4] [5]
Boiling Point	230-231 °C (lit.)	[1] [3]
Density	1.854 g/mL at 25 °C (lit.)	[1] [3]
Refractive Index (n ₂₀ /D)	>1.5290 (lit.)	[1] [3]
Sensitivity	Moisture Sensitive	[3] [6]

The trifluoromethyl group significantly influences the electronic properties of the benzene ring, acting as a strong electron-withdrawing group. This deactivates the ring towards electrophilic substitution but is a key feature for modulating the pharmacokinetic properties of derivative molecules, often enhancing metabolic stability and lipophilicity.[\[7\]](#) The sulfonyl chloride is a reactive handle for nucleophilic substitution, while the bromine atom provides a site for subsequent cross-coupling reactions.

Synthesis Pathway: A Validated Approach

The synthesis of substituted benzenesulfonyl chlorides often proceeds from the corresponding aniline derivative. A reliable and scalable method involves a diazotization reaction followed by a copper-catalyzed chlorosulfonation. This approach ensures high regioselectivity, which is critical for complex molecule synthesis.

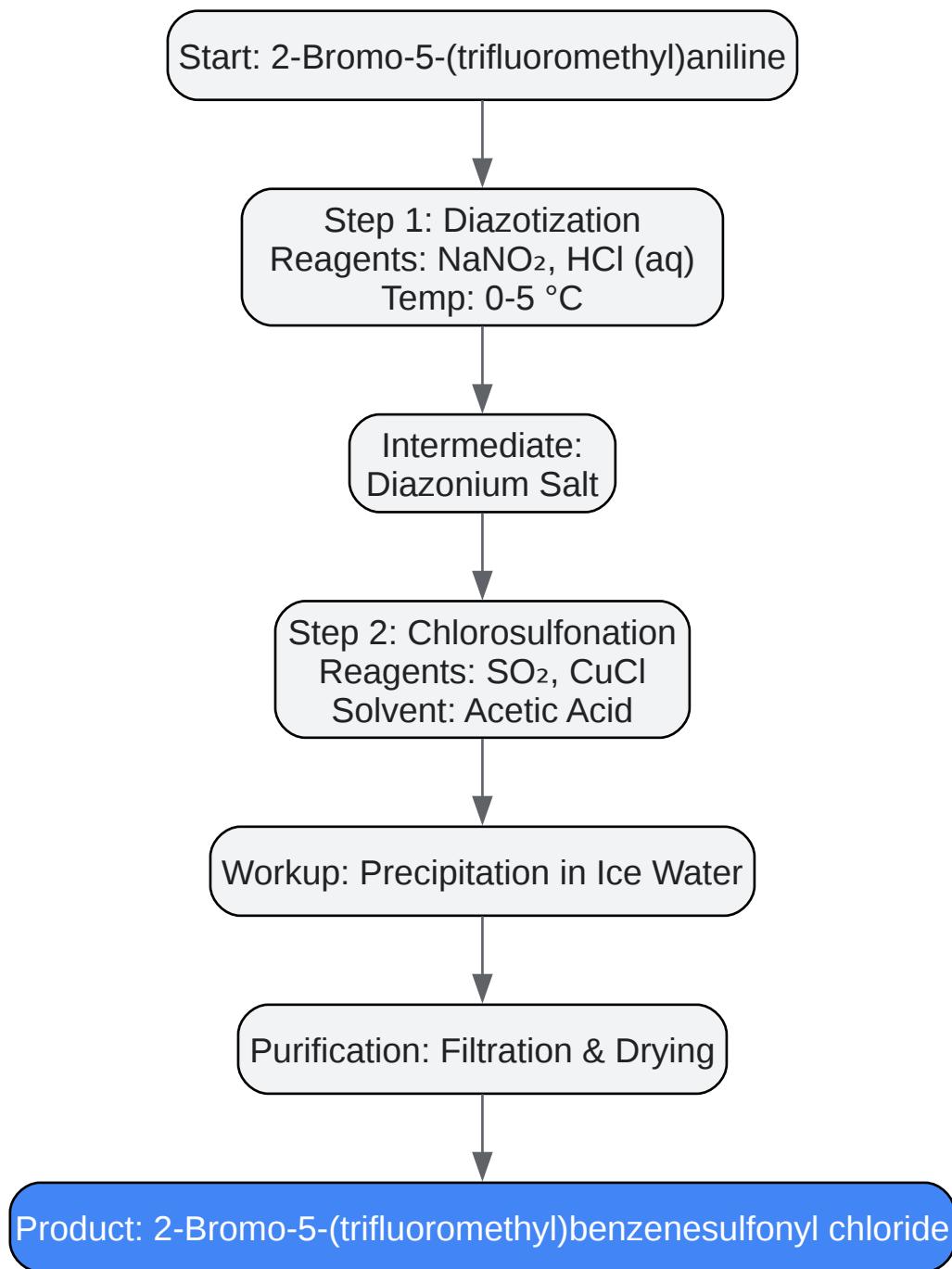
Causality of Experimental Choices:

- **Diazotization:** Starting with 2-bromo-5-(trifluoromethyl)aniline, diazotization with sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C) is critical to form the diazonium salt. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium intermediate.

- Chlorosulfonation: The subsequent reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst efficiently converts the diazonium salt to the desired sulfonyl chloride. Acetic acid is a common solvent as it effectively dissolves the reactants and intermediates.

Experimental Protocol: Synthesis

- Diazonium Salt Formation:


- In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
- Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

- Chlorosulfonation:

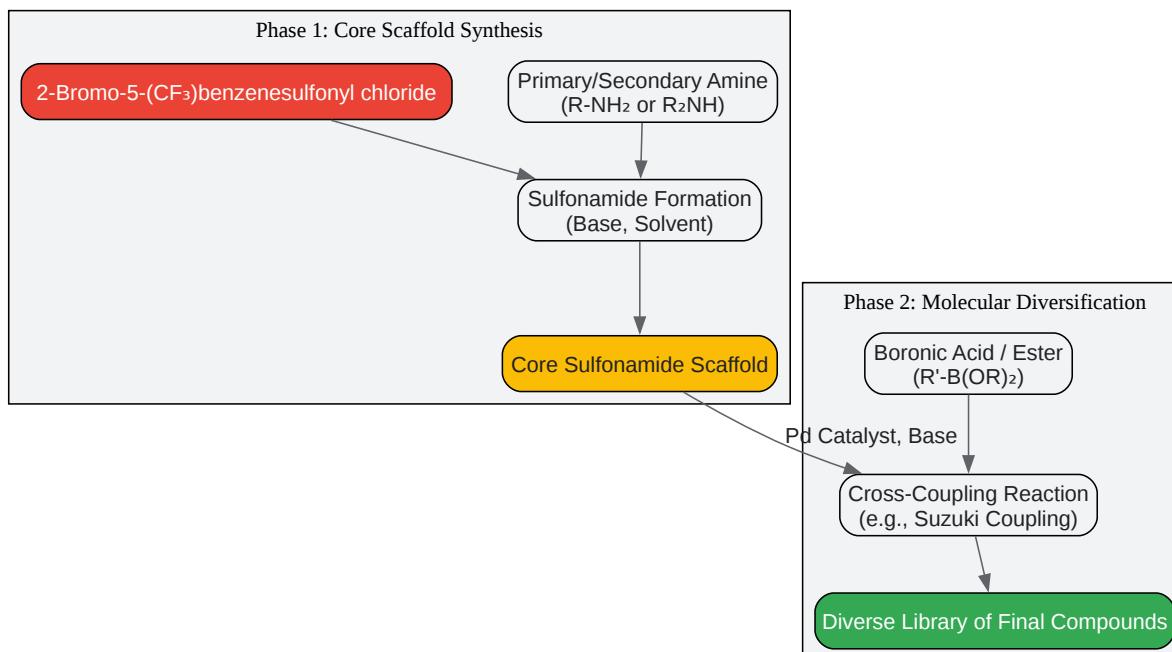
- In a separate, well-ventilated fume hood, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with copper(I) chloride.
- Cool this solution to 5-10 °C.
- Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Pour the reaction mixture into a large volume of ice water. The product will precipitate as a solid.
- Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent like hexane can be performed for further purification.

purification.[8]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A validated workflow for the synthesis of the title compound.


Application in Medicinal Chemistry and Drug Discovery

The title compound is not typically a final drug product but rather a crucial intermediate or building block. Its structure is designed for diversification, allowing chemists to rapidly generate libraries of novel compounds for biological screening.[\[9\]](#)

The Trifecta of Functionality:

- **Sulfonamide Formation:** The primary application is the reaction of the sulfonyl chloride with primary or secondary amines to form stable sulfonamides. The sulfonamide functional group is a key pharmacophore in numerous approved drugs.
- **Metabolic Blocking:** The trifluoromethyl group is a bioisostere of a methyl group but is metabolically much more stable. Its inclusion can block oxidative metabolism at that position, increasing the drug's half-life.[\[10\]](#)
- **Orthogonal Chemistry Handle:** The bromine atom serves as a versatile handle for post-sulfonamidation modifications, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, profoundly altering the steric and electronic properties of the final molecule.

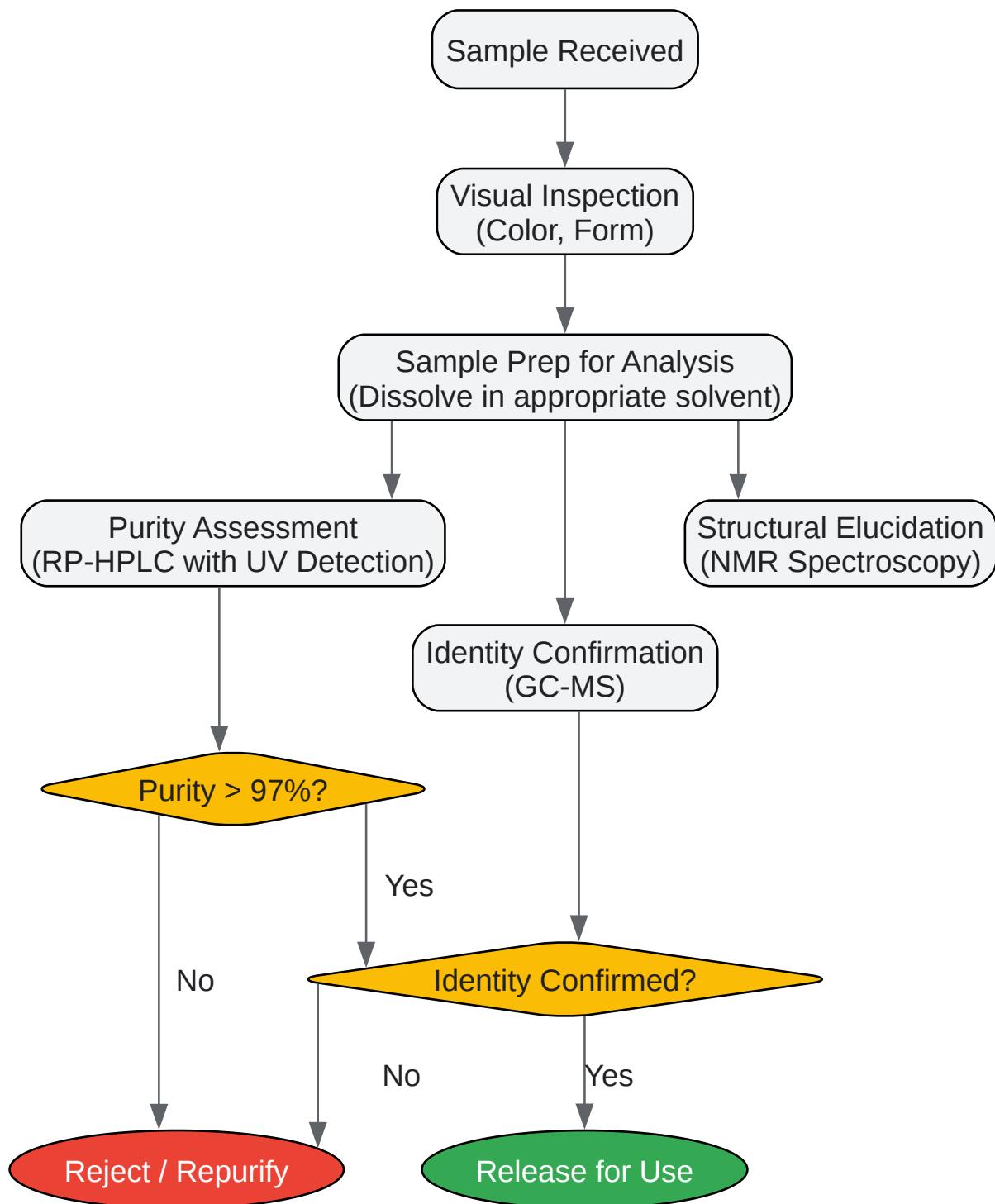
Medicinal Chemistry Application Workflow

[Click to download full resolution via product page](#)

Caption: Strategy for using the title compound in drug discovery.

Analytical Characterization and Quality Control

Ensuring the purity and identity of **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** is paramount before its use in synthesis. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.


Causality of Method Selection:

- High-Performance Liquid Chromatography (HPLC): Ideal for determining purity. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective for separating the target compound from potential impurities. UV detection is suitable due to the aromatic nature of the molecule.
- Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive structural confirmation. The compound is sufficiently volatile for GC analysis.^[11] The mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming its identity and mass.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for unambiguous structure elucidation, confirming the connectivity and environment of all atoms in the molecule.

Experimental Protocol: Purity Analysis by RP-HPLC

- Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.
- Instrumentation and Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 µL.
- Data Analysis: Integrate the peak corresponding to the main compound and calculate the purity as a percentage of the total peak area.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A comprehensive QC workflow for analytical validation.

Safety, Handling, and Storage

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[\[1\]](#)[\[6\]](#)

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion 1B	GHS05	Danger	H314: Causes severe skin burns and eye damage
Eye Damage 1	GHS05	Danger	H318: Causes serious eye damage

Source:[\[1\]](#)[\[12\]](#)

Protocol for Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. All handling of the solid or its solutions should be done inside a certified chemical fume hood.[\[1\]](#)[\[13\]](#)
- Handling: This compound is moisture-sensitive.[\[3\]](#) Contact with water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive HCl gas. Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid creating dust.
- Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[\[13\]](#) It should be stored away from incompatible materials such as strong bases, oxidizing agents, and water.[\[6\]](#)
- Spill & Disposal: In case of a spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.[\[4\]](#)

References

- 2-BROMO-5-(TRIFLUOROMETHYL)
- 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. PubChem. [\[Link\]](#)

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.** Aladdin. [\[Link\]](#)
- 2-Bromo-5-fluorobenzotrifluoride. PubChem. [\[Link\]](#)
- Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimation of alkenes. Royal Society of Chemistry. [\[Link\]](#)
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [\[Link\]](#)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications. [\[Link\]](#)
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 97 176225-08-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE CAS#: 176225-08-4 [amp.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Benzenesulfonyl chloride, 2-bromo-5-(trifluoromethyl)- [cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 9. bocsci.com [bocsci.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. echemi.com [echemi.com]

- To cite this document: BenchChem. [2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063892#2-bromo-5-trifluoromethyl-benzenesulfonyl-chloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com